molecular formula C25H23N5O3S B11494505 (4-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrophenyl)(pyridin-2-yl)methanone

(4-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrophenyl)(pyridin-2-yl)methanone

Cat. No.: B11494505
M. Wt: 473.5 g/mol
InChI Key: VUGKRRKDUBDMPH-UHFFFAOYSA-N
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Description

2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE is a complex organic compound that features a triazole ring, a nitrobenzoyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl group. The nitrobenzoyl group is then attached, and finally, the pyridine moiety is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring and pyridine moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzoyl group can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE is unique due to its combination of a triazole ring, nitrobenzoyl group, and pyridine moiety This structure provides it with distinct chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

[4-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrophenyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C25H23N5O3S/c1-25(2,3)18-11-8-16(9-12-18)23-27-28-24(29(23)4)34-21-13-10-17(15-20(21)30(32)33)22(31)19-7-5-6-14-26-19/h5-15H,1-4H3

InChI Key

VUGKRRKDUBDMPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SC3=C(C=C(C=C3)C(=O)C4=CC=CC=N4)[N+](=O)[O-]

Origin of Product

United States

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